molecular formula C16H32Cl2I2N2O2 B13788200 2,2'-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide CAS No. 97755-90-3

2,2'-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide

Cat. No.: B13788200
CAS No.: 97755-90-3
M. Wt: 609.1 g/mol
InChI Key: DGVJKVDTTJWRQU-UHFFFAOYSA-L
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Description

2,2'-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide is a quaternary ammonium compound characterized by a hexamethylene (-CH₂CH₂CH₂CH₂CH₂CH₂-) spacer linking two isoxazolidinium rings. Each ring is substituted with a 2-chloroethyl group, and the diiodide counterions balance the positive charge on the nitrogen atoms.

Properties

CAS No.

97755-90-3

Molecular Formula

C16H32Cl2I2N2O2

Molecular Weight

609.1 g/mol

IUPAC Name

2-(2-chloroethyl)-2-[6-[2-(2-chloroethyl)-1,2-oxazolidin-2-ium-2-yl]hexyl]-1,2-oxazolidin-2-ium;diiodide

InChI

InChI=1S/C16H32Cl2N2O2.2HI/c17-7-13-19(11-5-15-21-19)9-3-1-2-4-10-20(14-8-18)12-6-16-22-20;;/h1-16H2;2*1H/q+2;;/p-2

InChI Key

DGVJKVDTTJWRQU-UHFFFAOYSA-L

Canonical SMILES

C1C[N+](OC1)(CCCCCC[N+]2(CCCO2)CCCl)CCCl.[I-].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide typically involves the reaction of hexamethylene diamine with 2-chloroethyl isocyanate to form the intermediate isoxazolidinium compound. This intermediate is then reacted with iodine to produce the final diiodide compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The 2-chloroethyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the 2-chloroethyl groups under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoxazolidinium compounds.

Scientific Research Applications

2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide involves its interaction with biological molecules. The 2-chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of biological processes. This interaction can result in the disruption of cellular functions and has been studied for its potential use in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of chloroethyl-containing substances, including nitrogen mustards, sulfur mustards, and ether derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Structure Key Features Applications/Toxicity References
2,2'-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide Two isoxazolidinium rings linked by hexamethylene, chloroethyl substituents, diiodide counterions High solubility in polar solvents; potential alkylating agent due to chloroethyl groups Likely experimental use in medicinal chemistry (e.g., targeted alkylation) -
Tris(2-chloroethyl)amine (HN3) Trisubstituted ethylamine with three 2-chloroethyl groups Nitrogen mustard; forms reactive aziridinium intermediates Chemical warfare agent (vesicant); historical use in chemotherapy
Bis(2-chloroethyl)sulfide (Sulfur Mustard, HD) Two 2-chloroethyl groups linked by a sulfur atom Persistent vesicant; reacts with DNA and proteins Chemical warfare agent (blister agent); banned under the Chemical Weapons Convention
Bis(2-Chloroethyl)Ether (BCEE) Two 2-chloroethyl groups linked by an oxygen atom Volatile liquid; hydrolyzes slowly in water Industrial solvent; classified as a probable human carcinogen (EPA)
Bis(2-chloroethylthioethyl)ether Ether backbone with thioether-linked 2-chloroethyl groups Dual functional groups (ether and thioether); moderate stability Limited data; potential intermediate in organosulfur chemistry

Key Comparative Insights:

Reactivity and Mechanism :

  • Nitrogen Mustards (HN3) : Form aziridinium ions upon ionization, enabling DNA crosslinking and cytotoxicity .
  • Sulfur Mustard (HD) : Generates sulfonium ions, alkylating DNA and proteins to cause blistering .
  • Target Compound : The isoxazolidinium ring may stabilize the chloroethyl groups, delaying alkylation compared to HN3 or HD.

Physicochemical Properties: The diiodide counterions in the target compound enhance water solubility compared to neutral mustards like HD or HN3, which require organic solvents for delivery .

Applications: HN3 and HD: Primarily used in warfare; HN3 also explored in chemotherapy . BCEE: Industrial applications with significant environmental toxicity .

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